Cas no 299164-58-2 (2-{4-(6-Methyl-1,3-benzothiazol-2-yl)anilinocarbonyl}benzoic acid)

2-{4-(6-Methyl-1,3-benzothiazol-2-yl)anilinocarbonyl}benzoic acid is a benzothiazole-derived organic compound featuring a carboxylic acid functional group and an anilinocarbonyl linker. Its structure integrates a benzothiazole moiety, known for its electron-rich and planar characteristics, which may enhance binding affinity in coordination chemistry or biological applications. The presence of the carboxyl group offers reactivity for further derivatization, making it a versatile intermediate in synthetic chemistry. The methyl substitution on the benzothiazole ring can influence solubility and steric interactions. This compound is potentially useful in materials science, pharmaceutical research, or as a ligand in catalytic systems due to its structural rigidity and functional group diversity.
2-{4-(6-Methyl-1,3-benzothiazol-2-yl)anilinocarbonyl}benzoic acid structure
299164-58-2 structure
Product Name:2-{4-(6-Methyl-1,3-benzothiazol-2-yl)anilinocarbonyl}benzoic acid
CAS No:299164-58-2
MF:C22H16N2O3S
MW:388.439043998718
MDL:MFCD00554984
CID:4786319
Update Time:2025-07-18

2-{4-(6-Methyl-1,3-benzothiazol-2-yl)anilinocarbonyl}benzoic acid Chemical and Physical Properties

Names and Identifiers

    • N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-phthalamic acid
    • 2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]benzoic acid
    • 2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoic acid
    • 2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoic acid
    • ARONIS018814
    • 2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid
    • STK025957
    • 2-{4-(6-Methyl-1,3-benzothiazol-2-yl)anilinocarbonyl}benzoic acid
    • MDL: MFCD00554984
    • Inchi: 1S/C22H16N2O3S/c1-13-6-11-18-19(12-13)28-21(24-18)14-7-9-15(10-8-14)23-20(25)16-4-2-3-5-17(16)22(26)27/h2-12H,1H3,(H,23,25)(H,26,27)
    • InChI Key: JJQPXZDWOBGYJV-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC(=CC=2)NC(C2C=CC=CC=2C(=O)O)=O)=NC2C=CC(C)=CC1=2

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 578
  • XLogP3: 4.8
  • Topological Polar Surface Area: 108

2-{4-(6-Methyl-1,3-benzothiazol-2-yl)anilinocarbonyl}benzoic acid Pricemore >>

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Additional information on 2-{4-(6-Methyl-1,3-benzothiazol-2-yl)anilinocarbonyl}benzoic acid

Introduction to 2-{4-(6-Methyl-1,3-benzothiazol-2-yl)anilinocarbonyl}benzoic acid (CAS No. 299164-58-2) and Its Emerging Applications in Chemical Biology

2-{4-(6-Methyl-1,3-benzothiazol-2-yl)anilinocarbonyl}benzoic acid, identified by its CAS number 299164-58-2, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the benzothiazole derivatives family, a class of molecules widely recognized for their diverse biological activities. The presence of both anilino and benzoic acid moieties in its structure imparts distinct chemical properties that make it a promising candidate for further investigation in drug discovery and therapeutic development.

The molecular framework of 2-{4-(6-Methyl-1,3-benzothiazol-2-yl)anilinocarbonyl}benzoic acid consists of a central benzene ring substituted with a carboxylic acid group at one position and an anilino moiety linked to a benzothiazole ring at another. The benzothiazole core is particularly noteworthy, as it is a well-documented scaffold in medicinal chemistry, exhibiting a wide spectrum of biological functions ranging from antimicrobial to anticancer properties. The introduction of a methyl group at the 6-position of the benzothiazole ring further modulates its electronic and steric properties, potentially enhancing its binding affinity to biological targets.

In recent years, there has been growing interest in exploring the therapeutic potential of benzothiazole derivatives, particularly those incorporating anilino groups. These compounds have been shown to exhibit inhibitory activity against various enzymes and receptors involved in inflammatory and neoplastic processes. For instance, studies have demonstrated that certain benzothiazole-based molecules can modulate the activity of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation. The carboxylic acid group in 2-{4-(6-Methyl-1,3-benzothiazol-2-yl)anilinocarbonyl}benzoic acid also provides a site for further functionalization, allowing for the synthesis of derivatives with enhanced pharmacological profiles.

One of the most compelling aspects of this compound is its potential as a scaffold for developing novel therapeutic agents. The combination of the benzothiazole and anilino moieties creates a versatile platform that can be modified to target specific biological pathways. For example, recent research has highlighted the role of benzothiazole derivatives in inhibiting kinases, which are overexpressed in many cancers. The structural features of 2-{4-(6-Methyl-1,3-benzothiazol-2-yl)anilinocarbonyl}benzoic acid suggest that it may interact with kinase active sites through hydrogen bonding and hydrophobic interactions, thereby inhibiting their catalytic activity.

Moreover, the benzoic acid moiety in this compound contributes to its solubility and bioavailability, which are critical factors for drug development. Compounds with improved solubility tend to exhibit better pharmacokinetic properties, leading to more effective therapeutic outcomes. The presence of both polar (carboxylic acid) and non-polar (benzene ring) regions in 2-{4-(6-Methyl-1,3-benzothiazol-2-yl)anilinocarbonyl}benzoic acid enhances its ability to cross biological membranes, making it a promising candidate for oral administration.

Recent advances in computational chemistry have also facilitated the design and optimization of molecules like 2-{4-(6-Methyl-1,3-benzothiazol-2-yl)anilinocarbonyl}benzoic acid. Molecular docking studies have been employed to predict the binding modes of this compound with various biological targets, providing insights into its mechanism of action. These studies have revealed that the benzothiazole ring interacts favorably with aromatic residues in protein active sites, while the anilino group forms hydrogen bonds with polar amino acids. Such interactions are crucial for achieving high affinity and selectivity.

In addition to its potential as an anti-cancer agent, 2-{4-(6-Methyl-1,3-benzothiazol-2-yl)anilinocarbonyl}benzoic acid has shown promise in other therapeutic areas. For instance, it has been investigated for its anti-inflammatory properties by targeting inflammatory cytokine pathways. The compound's ability to modulate cytokine production may offer therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, preliminary studies suggest that it may possess neuroprotective effects by inhibiting oxidative stress-induced neuronal damage.

The synthesis of 2-{4-(6-Methyl-1,3-benzothiazol-2-yl)anilinocarbonyl}benzoic acid involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. Key steps include condensation reactions between appropriately substituted precursors followed by functional group transformations such as carboxylation and methylation. The synthesis route must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.

As research continues to uncover new applications for 2-{4-(6-Methyl-1,3-benzothiazol-2-yl)anilinocarbonyl}benzoic acid, collaborations between academic institutions and pharmaceutical companies will be crucial for translating laboratory findings into clinical reality. Such partnerships can accelerate the development process by leveraging complementary expertise and resources. Additionally, regulatory considerations must be addressed to ensure that any therapeutic agents derived from this compound meet safety and efficacy standards before entering clinical trials.

The future prospects for 2-{4-(6-Methyl-1,3-benzothiazol-2-yl)anilinocarbonyl}benzoic acid are bright given its unique structural features and demonstrated biological activities. Further research is warranted to explore its potential as a lead compound or building block for novel therapeutics. By combining experimental approaches with computational modeling, scientists can systematically optimize its pharmacological properties and expand its therapeutic applications.

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